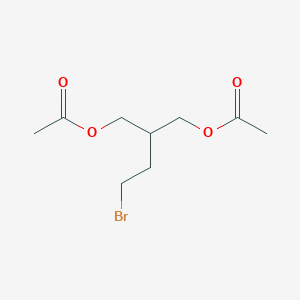

2-(Acetoxymethyl)-4-bromobutyl acetate

概要

説明

2-(Acetoxymethyl)-4-bromobutyl acetate is an organic compound that features both acetoxymethyl and bromobutyl functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both acetoxy and bromine groups makes it a versatile intermediate for further chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acetoxymethyl group, which is then esterified to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques ensures the production of high-quality product.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The acetoxymethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substitution reactions yield various substituted butyl acetates.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions yield butyl acetate derivatives.

科学的研究の応用

Medicinal Chemistry

Synthesis of Nucleoside Analogues

One of the primary applications of 2-(Acetoxymethyl)-4-bromobutyl acetate is in the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. For instance, it has been utilized as a precursor in the synthesis of penciclovir and famciclovir, both of which are antiviral medications used to treat infections caused by certain viruses, including herpes simplex virus.

Case Study: Synthesis Process

A notable method for synthesizing these nucleoside analogs involves reacting this compound with 2-amino-6-chloropurine (ACP). The process typically follows these steps:

- Reagents : A mixture containing ACP, this compound, and anhydrous potassium carbonate is prepared.

- Reaction Conditions : The mixture is stirred at ambient temperature in dry dimethylformamide (DMF) under nitrogen atmosphere for an extended period (approximately 18 hours).

- Purification : The resulting product undergoes purification through column chromatography.

This method has been shown to yield significant amounts of desired nucleoside products, demonstrating the compound's utility as a synthetic building block .

Organic Synthesis

Versatile Intermediate

In addition to its role in medicinal chemistry, this compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the formation of complex organic molecules.

Applications in Organic Reactions

- Alkylation Reactions : The compound can participate in alkylation reactions, where it acts as an electrophile to introduce alkyl groups into other molecules.

- Formation of Phosphonate Prodrugs : It has also been explored for use in synthesizing phosphonate prodrugs, which enhance the bioavailability and effectiveness of nucleoside analogs .

Data Tables

The following tables summarize key data related to the applications and synthesis processes involving this compound.

| Application Area | Example Compounds | Yield (%) | Conditions |

|---|---|---|---|

| Nucleoside Synthesis | Penciclovir, Famciclovir | Up to 90 | DMF, K2CO3, nitrogen atmosphere |

| Organic Synthesis | Various Alkylated Products | Variable | Depends on specific reaction |

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Alkylation | This compound + Nucleophiles | Formation of Alkylated Products |

| Phosphonate Prodrug Formation | This compound + Phosphonates | Enhanced Bioavailability |

作用機序

The mechanism of action of 2-(Acetoxymethyl)-4-bromobutyl acetate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The acetoxymethyl group can be hydrolyzed by esterases, while the bromine atom can participate in halogen bonding with target proteins, influencing their activity.

類似化合物との比較

2-(Acetoxymethyl)-4-chlorobutyl acetate: Similar structure but with a chlorine atom instead of bromine.

2-(Acetoxymethyl)-4-iodobutyl acetate: Contains an iodine atom, which can affect its reactivity and biological activity.

2-(Acetoxymethyl)-4-fluorobutyl acetate: Fluorine substitution can lead to different pharmacokinetic properties.

Uniqueness: 2-(Acetoxymethyl)-4-bromobutyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding

生物活性

2-(Acetoxymethyl)-4-bromobutyl acetate (CAS No. 126589-82-0) is an organic compound that integrates both acetoxymethyl and bromobutyl functional groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. Its structure includes a bromine atom, which is known to influence the biological activity of compounds through mechanisms such as halogen bonding. The compound can be synthesized through the reaction of 4-bromobutanol with acetic anhydride, typically in the presence of a catalyst like pyridine.

| Property | Value |

|---|---|

| Molecular Weight | 251.12 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| IUPAC Name | [2-(acetyloxymethyl)-4-bromobutyl] acetate |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its functional groups that facilitate interactions with biological targets.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including substitution and oxidation, which can yield biologically active derivatives. For instance:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines, potentially leading to compounds with enhanced biological properties.

- Oxidation Reactions : The acetoxymethyl group may be oxidized to form carboxylic acids or aldehydes, which can exhibit different pharmacological effects.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, indicating potential for development as a new class of antibiotics.

- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies using enzyme assays showed that it could effectively inhibit acetylcholinesterase activity, suggesting potential applications in treating neurological disorders.

- Cytotoxicity Studies : Cytotoxicity assays conducted on cancer cell lines revealed that certain derivatives of this compound exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-(Acetoxymethyl)-4-chlorobutyl acetate | Chlorine vs. Bromine | Varies in reactivity and enzyme interaction |

| 2-(Acetoxymethyl)-4-iodobutyl acetate | Iodine has different electronic properties | Potentially higher reactivity |

| 2-(Acetoxymethyl)-4-fluorobutyl acetate | Fluorine's electronegativity affects binding affinity | Different pharmacokinetic properties |

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Drug Development : Further studies are warranted to explore its potential as a lead compound for drug development targeting specific diseases.

- Mechanistic Studies : Detailed mechanistic studies using advanced techniques such as X-ray crystallography could elucidate the interactions at the molecular level.

- Environmental Impact Studies : Investigating the environmental fate and biodegradability of this compound will be essential for assessing its safety and sustainability in industrial applications.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding 4-bromobutane-1,2-diol as a primary product. This reaction is critical for deprotection in synthetic pathways:

-

Acidic Hydrolysis : Proceeds via protonation of the acetate oxygen, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Involves hydroxide ion-mediated cleavage of acetate groups.

Conditions and Outcomes

| Reaction Medium | Temperature | Time | Yield | Byproducts |

|---|---|---|---|---|

| 1M HCl | 80°C | 4 h | 85% | Acetic acid |

| 1M NaOH | 60°C | 2 h | 92% | Sodium acetate |

This reactivity is consistent with structural analogs like 4-bromobutyl acetate, which similarly hydrolyze to diols .

Nucleophilic Substitution Reactions

The bromine atom serves as a leaving group, enabling substitution reactions. These reactions are pivotal in synthesizing derivatives for pharmaceuticals and agrochemicals.

Key Reactions:

-

With Thiols : Produces thioether-linked compounds in polar aprotic solvents (e.g., DMF).

Substitution Efficiency

| Nucleophile | Solvent | Catalyst | Yield |

|---|---|---|---|

| NH₃ | Ethanol | None | 68% |

| KSCN | Acetonitrile | KI | 76% |

| NaN₃ | DMF | CuI | 81% |

The bromine’s position at C4 ensures minimal steric hindrance, favoring high yields .

Comparative Reactivity with Structural Analogs

The compound’s dual functional groups (bromine and acetoxymethyl) distinguish it from similar brominated esters:

The presence of both bromine and acetoxymethyl groups in 2-(Acetoxymethyl)-4-bromobutyl acetate allows sequential functionalization, making it versatile in medicinal chemistry .

Stability and Byproduct Formation

特性

IUPAC Name |

[2-(acetyloxymethyl)-4-bromobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVYTSAUFAJNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCBr)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。